molecular formula CH3IMg B1630815 Methylmagnesium Iodide CAS No. 917-64-6

Methylmagnesium Iodide

Cat. No.: B1630815
CAS No.: 917-64-6
M. Wt: 166.24 g/mol
InChI Key: VXWPONVCMVLXBW-UHFFFAOYSA-M
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Description

Methylmagnesium iodide (CH₃MgI) is a Grignard reagent widely used in organic synthesis for nucleophilic addition, coupling, and alkylation reactions. It exists as a dark gray solution in diethyl ether (density: 1.261 g/mL at 3.0 M) and reacts violently with water . Its utility stems from its strong nucleophilicity and ability to transfer methyl groups to electrophilic substrates. Key applications include:

  • Synthesis of tetrabenzotriazaporphyrins (TBTAP) via reactions with nitriles .
  • Preparation of 20-methyl-orvinol derivatives in opioid chemistry .
  • Stereospecific Kumada couplings for drug intermediate synthesis .

Preparation Methods

Traditional Synthesis Methods

Classical Grignard Reaction Protocol

The foundational method for preparing methylmagnesium iodide involves the direct reaction of methyl iodide with magnesium turnings in anhydrous diethyl ether. This exothermic process proceeds via a radical mechanism, where magnesium undergoes oxidative insertion into the carbon-iodine bond. Key steps include:

  • Activation of Magnesium : Magnesium metal is typically activated by etching with dilute hydrochloric acid or iodine to remove surface oxides, ensuring rapid initiation of the reaction.
  • Solvent System : Anhydrous diethyl ether serves dual roles as both solvent and ligand, stabilizing the Grignard reagent through coordination to the magnesium center.
  • Reaction Monitoring : The reaction’s progress is marked by the disappearance of magnesium’s metallic luster and the formation of a cloudy suspension, typically completing within 1–4 hours under reflux.

Critical parameters from laboratory-scale syntheses include:

  • Molar Ratio : 1:1.05 methyl iodide-to-magnesium ratio to account for surface passivation.
  • Temperature : Maintained at 25–35°C to balance reaction rate and side product formation.
  • Yield : 75–85% under standard conditions, with losses attributed to Wurtz coupling and ether peroxidation.

Solvent and Atmosphere Optimization

Recent studies have explored alternative solvents to mitigate diethyl ether’s flammability and low boiling point (34.6°C). Tetrahydrofuran (THF) permits higher reaction temperatures (up to 66°C) but increases elimination byproducts by 12–18% due to its stronger coordinating ability. Crucially, inert atmospheres (argon or nitrogen) are mandatory, as traces of oxygen promote the formation of magnesium oxide layers that halt the reaction.

Modern Flow Reactor Techniques

Continuous Flow Synthesis

Industrial-scale production has shifted toward continuous flow reactors to enhance safety and yield. In a representative setup:

  • Reactor Design : A tubular flow reactor with integrated back-pressure regulation (100 psi) prevents solvent vaporization.
  • Residence Time : 4 minutes at 0.5 mL/min flow rate, achieving 94% conversion of methyl iodide.
  • Magnesium Activation : A 1:1 wt% mixture of magnesium chips and powder maximizes surface area, reducing induction periods to <2 minutes.

Table 1: Comparative Performance of Batch vs. Flow Reactors

Parameter Batch Reactor Flow Reactor
Reaction Time 2–4 hours 4 minutes
Yield 75–85% 92–94%
Byproduct Formation 8–13% <5%
Temperature Control ±5°C ±0.5°C
Scalability Limited High

Data sourced from.

Inline Quenching and Analysis

Advanced systems incorporate real-time monitoring using UV-Vis spectroscopy to detect Grignard reagent formation. Automated quenching with 2-hydroxybenzaldehyde phenylhydrazone provides immediate concentration measurements (1.03–1.12 M precision), enabling closed-loop process control.

Reaction Optimization and Variables

Temperature Effects

Low-temperature syntheses (−78°C) minimize elimination but require extended reaction times (1 hour vs. 5 minutes at 0°C). At −78°C, mesylate iodination yields 81% product with 5% elimination, whereas 0°C achieves 94% yield with comparable byproduct levels.

Halide Source and Purity

While methyl iodide is standard, contaminated iodide sources (e.g., containing MgI₂) reduce yields by 22–40%. Recrystallization of methyl iodide from P₂O₅ or molecular sieves ensures optimal reactivity. The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + R₂Mg) necessitates precise stoichiometry to avoid MgI₂ precipitation, which halts the reaction.

Magnesium Particle Size

Nanoparticulate magnesium (50–100 nm) accelerates reaction onset but poses handling risks due to pyrophoricity. A blend of chips (1–2 mm) and powder (100–200 mesh) optimizes reactivity and safety.

Industrial Production Processes

Large-Scale Manufacturing

Procurement Resource reports outline a cost-driven industrial protocol:

  • Raw Material Costs : Magnesium (US$2,500/ton) and methyl iodide (US$15/kg) dominate expenses.
  • Energy Input : 15–20 kWh per kilogram of product, primarily for solvent recovery.
  • Waste Management : Spent magnesium residues are treated with CO₂ to form MgCO₃ for landfill stabilization.

Solvent Recycling Systems

Distillation columns recover >98% diethyl ether, with molecular sieves (3Å) removing residual water to <10 ppm. This reduces solvent costs by 70% compared to single-use systems.

Chemical Reactions Analysis

Reactions with Carbonyl Compounds

Methylmagnesium iodide reacts with carbonyl-containing substrates to form alcohols, with the reaction pathway dependent on the carbonyl type:

Substrate Product Mechanism Example Yield/Selectivity
FormaldehydePrimary alcoholNucleophilic additionCH₃MgI + HCHO → CH₃CH₂OH High yield (>90%)
Aldehydes (RCHO)Secondary alcoholNucleophilic additionCH₃MgI + RCHO → RCH(OH)CH₃ Diastereoselective
Ketones (RCOR')Tertiary alcoholNucleophilic additionCH₃MgI + (CH₃)₂CO → (CH₃)₃COH 81–92% yield
Esters (RCOOR')Tertiary alcoholDouble additionCH₃MgI + RCOOR' → RCOH(CH₃)₂ Scalable
EpoxidesAlcoholRing-openingCH₃MgI + epoxide → diol derivativeStereospecific

Key Observations :

  • Reactions are highly sensitive to moisture and require anhydrous conditions .

  • Diastereoselectivity arises from preferential nucleophilic attack on one face of the carbonyl .

Halogenation Reactions

This compound facilitates halogenation via SN2 substitution, particularly with mesylates (methyl sulfonate esters):

Substrate Product Conditions Yield
Mesylates (R-OMs)Alkyl iodides (R-I)0°C, 5 min 75–92%
Bromides (R-Br)Alkyl iodides (R-I)Room temperature 18–29%

Mechanistic Insight :

  • The reaction proceeds via a stereospecific SN2 pathway, minimizing elimination products at lower temperatures .

  • MgI₂, formed in situ during Grignard preparation, acts as the iodide source .

Unusual Reactivity Modes

This compound exhibits atypical reaction pathways under specific conditions:

  • Reaction with Propiolate Esters :
    Generates dianions when reacted with methyl propiolate, enabling further functionalization .

Workup and Byproduct Management

Post-reaction hydrolysis is critical for isolating alcohols:

  • Preferred Conditions : Dilute H₂SO₄ or saturated NH₄Cl .

  • Byproducts : Mg(OH)I forms during hydrolysis, avoiding hazardous iodine release .

Comparative Reactivity

Reagent Reactivity Stability Preferred Use
CH₃MgIHighModerateSN2 substitutions, diastereoselective additions
CH₃MgBrModerateHighStandard Grignard reactions
CH₃LiVery HighLowHighly reactive substrates

Industrial Relevance :

  • This compound is favored for its balance of reactivity and stability in large-scale syntheses .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Alcohols and Ethers

Methylmagnesium iodide is extensively used in the synthesis of alcohols through nucleophilic addition to carbonyl compounds. For instance, it reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. This reaction is critical in synthesizing complex organic molecules.

Case Study: Synthesis of C-11 Sec-Alcohols

A notable application was demonstrated in a study where this compound was synthesized from [C-11]methyl iodide. It was used to produce C-11-sec-alcohols via reactions with benzaldehyde and 3-phenylpropionaldehyde, achieving a radiochemical yield of 18-29% within 18 minutes . This method exemplifies the efficiency of this compound in radiolabeling organic compounds for medical imaging.

2. Preparation of Cyclopropanols

This compound can also facilitate the preparation of cis-1,2-dialkylcyclopropanols when reacted with titanium(IV) alkoxide and carboxylic esters. This reaction highlights its versatility in creating cyclic compounds essential for various applications in medicinal chemistry .

Applications in Materials Science

1. Polymer Chemistry

In polymer science, this compound is employed to initiate polymerization reactions. It acts as a nucleophile that can react with electrophilic monomers, leading to the formation of new polymeric materials with tailored properties.

2. Surface Characterization

This compound has been utilized in the characterization of thin organic films using Fourier-transform infrared (FTIR) spectroscopy. This application allows researchers to gain insights into the composition and structure of organic coatings, which are critical for electronic and photonic applications .

Data Table: Key Applications of this compound

Application AreaSpecific UseYield/OutcomeReference
Organic SynthesisProduction of sec-alcohols18-29% yield
Organic SynthesisSynthesis of cis-1,2-dialkylcyclopranolsVarious yields depending on conditions
Polymer ChemistryInitiation of polymerization reactionsVariable based on monomer usedGeneral Knowledge
Surface CharacterizationFTIR analysis of organic filmsCompositional insights

Mechanism of Action

The mechanism of action of methylmagnesium iodide involves its nucleophilic addition to electrophilic carbon atoms in carbonyl compounds. The carbon-magnesium bond is highly polarized, with the carbon carrying a partial negative charge, making it a strong nucleophile. This allows it to attack the electrophilic carbon in carbonyl groups, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Methyllithium (CH₃Li)

Property Methylmagnesium Iodide Methyllithium
Reactivity with Nitriles Lower reactivity; forms TBTAP in quinoline at high temperatures Higher reactivity; forms TBTAP at RT but yields byproducts like TBDAP
Product Selectivity Produces metal-free TBTAP in 40% yield after acid work-up Generates mixtures of TBDAP, TBTAP, and phthalocyanines
Interchangeability Substituted for methyllithium in dihydro-β-santalol synthesis with equivalent results Preferred for faster reactions but requires stricter temperature control

Key Insight : this compound is less reactive toward aromatic nitriles than methyllithium, which reduces side reactions but necessitates higher temperatures for cyclization .

Ethylmagnesium Iodide (C₂H₅MgI)

Property This compound Ethylmagnesium Iodide
β-Hydrogen Presence No β-H; minimal elimination Contains β-H; prone to cyclopropanation and deoxygenation
Yield in Epoxide Reduction 80–85% yield under standard conditions 60% yield with cyclopropanation byproducts
Synthetic Utility Preferred for Kumada couplings (e.g., benzylic methyl incorporation) Limited use due to side reactions

Key Insight : The absence of β-hydrogens in this compound enhances its reliability in stereospecific couplings compared to ethyl analogs .

Methylytterbium Iodide (CH₃YbI)

Property This compound Methylytterbium Iodide
Reactivity with Active H Compounds Moderate efficiency in alcohol/acid synthesis Superior reactivity; converts phenylacetylene to acids directly
Catalytic Versatility Limited to traditional Grignard reactions Enables rare-earth-catalyzed cross-couplings

Key Insight : Methylytterbium iodide outperforms this compound in transition-metal-catalyzed reactions but requires specialized handling .

Other Grignard Reagents (e.g., MeMgBr, MeMgCl)

Property This compound Methylmagnesium Bromide/Chloride
Nucleophilicity I⁻ as counterion enhances nucleophilicity Br⁻/Cl⁻ less polarizable; lower reactivity
Byproduct Formation Forms stable MgI₂, simplifying purification May generate insoluble MgBr₂/MgCl₂

Key Insight : The iodide counterion improves reaction efficiency and work-up compared to bromide/chloride variants .

Data Tables

Table 1: Reaction Yields with Nitriles

Reagent Product Yield (%) Byproducts
This compound Metal-free TBTAP 40 None
Methyllithium TBTAP/TBDAP 15 Phthalocyanines
n-Butyllithium TBTAP + Pc <10 Mixtures

Table 2: Performance in Epoxide Reduction

Reagent Yield (%) Major Byproducts
This compound 80–85 None
Ethylmagnesium Iodide 60 Cyclopropanation compounds
Isopropylmagnesium Iodide <50 Cyclopropanation + alkenes

Biological Activity

Methylmagnesium iodide (CH₃MgI) is a Grignard reagent widely used in organic synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its interactions, effects on various biological systems, and relevant case studies.

This compound is a highly reactive organomagnesium compound that acts as a nucleophile. It readily reacts with electrophiles, facilitating various chemical transformations. The mechanism of action involves the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have shown that this compound can influence cell proliferation and apoptosis in cancer cells. For instance, it has been used to synthesize vitamin D analogs that exhibit anti-proliferative properties in breast cancer cell lines such as MCF-7 .
  • Cholesterol Metabolism : Research indicates that this compound can modify cholesterol derivatives, suggesting potential implications in cholesterol metabolism and related disorders .
  • Nucleoside Synthesis : The compound has been utilized in synthesizing nucleosides with branched sugars, which may exhibit unique biological activities .

1. Anticancer Properties

A study investigated the effects of this compound-derived compounds on MCF-7 breast cancer cells. The results indicated that certain synthesized analogs exhibited similar transcriptional activities to natural vitamin D, influencing genes associated with cell growth regulation. Table 1 summarizes the findings:

CompoundEC50 (M)VDR Binding Affinity (IC50 M)
1,25D33.02x10⁻⁹1.24x10⁻⁹
3a5.60x10⁻⁹2.73x10⁻⁸
3b2.96x10⁻⁹1.57x10⁻⁸

The data show that while the binding affinities of the synthesized compounds were lower than that of the natural hormone, their biological effects were significant, indicating therapeutic potential in breast cancer treatment .

2. Cholesterol Derivatives

In another study, this compound was reacted with cholesterol α-oxide to produce various methylated steroid hydrocarbons . This reaction highlights its utility in modifying sterol structures, which may impact their biological functions.

3. Nucleosides and Biological Activity

The synthesis of nucleosides using this compound has been explored for their potential antiviral activities. Compounds synthesized from this reagent showed promising results in preliminary biological assays, indicating their potential as therapeutic agents against viral infections .

Q & A

Q. How can researchers optimize the synthesis of methylmagnesium iodide to improve yield and reproducibility?

Answer: Optimization requires systematic variation of reaction parameters. Key factors include:

  • Solvent choice : Use anhydrous diethyl ether or THF to stabilize the Grignard reagent .
  • Temperature control : Maintain a reflux temperature (e.g., 35–40°C for THF) to balance reaction rate and side reactions .
  • Stoichiometry : Ensure a 1:1 molar ratio of methyl iodide to magnesium, with slight excess magnesium to drive completion .
  • Moisture exclusion : Employ Schlenk lines or gloveboxes to prevent hydrolysis . Document all steps in the Methods section to enable replication, including equipment specifications and purification techniques .

Q. What safety protocols are critical when handling this compound in academic laboratories?

Answer:

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
  • First aid measures : For skin contact, wash immediately with water and soap; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
  • Fire safety : Keep Class D fire extinguishers (e.g., sand) accessible, as Grignard reagents react violently with water .
  • Waste disposal : Quench residues with isopropanol in a fume hood before disposal .

Q. What analytical techniques are essential for characterizing this compound and its reaction products?

Answer:

  • Titration : Use Gilman titration to quantify active Grignard reagent .
  • Spectroscopy : Employ 1^1H NMR (in deuterated solvents) to confirm structure and purity .
  • Elemental analysis : Verify Mg and I content via ICP-OES or combustion analysis .
  • Moisture testing : Karl Fischer titration ensures solvent anhydrity .

Q. How can researchers investigate the reaction mechanisms of this compound in complex organic syntheses?

Answer: Advanced approaches include:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .
  • Computational modeling : Use DFT calculations to map transition states and validate experimental observations .
  • Isotopic labeling : Introduce 13^{13}C or 2^{2}H in methyl groups to trace nucleophilic attack pathways .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions in Grignard reactions?

Answer:

  • Methodology audit : Re-examine reaction conditions (e.g., moisture levels, catalyst traces) that may deviate from assumptions .
  • Statistical validation : Apply t-tests or ANOVA to confirm data significance and identify outliers .
  • Literature comparison : Contrast results with prior studies to isolate variables (e.g., solvent effects) .

Q. What strategies are effective for designing experiments involving this compound in novel applications (e.g., asymmetric catalysis)?

Answer:

  • Pilot studies : Test small-scale reactions with controlled variables (e.g., chiral ligands, temperature gradients) .
  • Risk assessment : Pre-screen reagents for compatibility using computational tools like COSMO-RS .
  • Milestone planning : Define critical checkpoints (e.g., intermediate characterization) to adjust protocols iteratively .

Q. How can researchers ensure reproducibility of this compound-based reactions across different laboratories?

Answer:

  • Detailed documentation : Publish full experimental protocols, including equipment calibration data and reagent lot numbers .
  • Collaborative validation : Share samples with independent labs for cross-testing .
  • Supporting information : Provide raw NMR spectra, titration curves, and crystallography data in supplementary files .

Q. What methodologies are suitable for studying the stability of this compound under varying storage conditions?

Answer:

  • Accelerated aging tests : Exclude moisture and oxygen, then monitor decomposition via gas chromatography (GC) at elevated temperatures .
  • Spectroscopic tracking : Use UV-Vis to detect color changes indicative of degradation .
  • Comparative analysis : Contrast shelf-life data across solvents (e.g., ether vs. THF) to recommend optimal storage .

Q. How does the purity of starting materials impact the reactivity of this compound in cross-coupling reactions?

Answer:

  • Impurity profiling : Conduct GC-MS to identify contaminants (e.g., water, alcohols) that deactivate the reagent .
  • Batch testing : Compare reaction yields using magnesium from different suppliers to assess purity thresholds .
  • Pre-treatment protocols : Pre-dry magnesium filings at 150°C under vacuum to remove surface oxides .

Q. What advanced techniques can elucidate the role of this compound in multi-step synthetic pathways?

Answer:

  • Flow chemistry : Integrate continuous flow systems to isolate reactive intermediates and minimize side reactions .
  • Operando spectroscopy : Use real-time MS/NMR to capture transient species .
  • Mechanistic probes : Introduce competing substrates to map selectivity trends .

Properties

IUPAC Name

magnesium;carbanide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPONVCMVLXBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3IMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015526
Record name Iodomethylmagnesium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-64-6
Record name Magnesium, iodomethyl-
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Record name Magnesium, iodomethyl-
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Record name Iodomethylmagnesium
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Record name Iodomethylmagnesium
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